An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)ethanamine
An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methoxyphenyl)ethanamine is a substituted phenethylamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated and methoxylated phenyl ring coupled to an ethylamine side chain, provides multiple points for synthetic modification. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications as a scaffold for more complex molecules. While direct research on the biological activity of this specific compound is limited in public literature, a comparative analysis with structurally related compounds provides a basis for predicting its potential pharmacological relevance.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-(4-Bromo-2-methoxyphenyl)ethanamine are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 139102-26-4 | [1] |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.10 g/mol | |
| IUPAC Name | 2-(4-bromo-2-methoxyphenyl)ethanamine | [1] |
| Synonyms | 2-(4-bromo-2-methoxyphenyl)ethan-1-amine | [1] |
| Predicted XLogP3 | 2.2 | |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 3 |
Synthesis of 2-(4-Bromo-2-methoxyphenyl)ethanamine
Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(4-Bromo-2-methoxyphenyl)ethanamine.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile
This initial step involves the conversion of a suitable precursor, such as 4-bromo-2-methoxyphenol, to the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt. A more direct approach starts from the commercially available 4-bromo-2-methoxybenzaldehyde.
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Materials:
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4-Bromo-2-methoxybenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
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Sodium cyanide (NaCN)
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Dimethylformamide (DMF) or a phase-transfer catalyst system
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-
Procedure:
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Reduction of the Aldehyde: Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of water and extract the product, 4-bromo-2-methoxybenzyl alcohol, with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Halogenation of the Alcohol: Dissolve the crude 4-bromo-2-methoxybenzyl alcohol in anhydrous dichloromethane. Cool to 0 °C. For chlorination, add thionyl chloride (1.2 eq) dropwise. For bromination, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer. Dry and concentrate to yield the crude 4-bromo-2-methoxybenzyl halide.
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Cyanation: In a well-ventilated fume hood, dissolve the crude benzyl halide in a suitable solvent such as DMF. Add sodium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic. Heat the mixture to 50-70 °C and stir for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-(4-bromo-2-methoxyphenyl)acetonitrile.[2]
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Step 2: Reduction of 2-(4-Bromo-2-methoxyphenyl)acetonitrile to 2-(4-Bromo-2-methoxyphenyl)ethanamine
The final step is the reduction of the nitrile functional group to a primary amine.
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Materials:
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2-(4-Bromo-2-methoxyphenyl)acetonitrile
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Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas
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Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction
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Ethanol or methanol for catalytic hydrogenation
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Sulfuric acid (for workup)
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Sodium hydroxide (for workup)
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-
Procedure (using LiAlH₄):
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF.
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Cool the suspension to 0 °C.
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Dissolve 2-(4-bromo-2-methoxyphenyl)acetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
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Stir the resulting granular precipitate vigorously for 30 minutes.
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Filter the mixture and wash the precipitate thoroughly with the solvent.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromo-2-methoxyphenyl)ethanamine. Further purification can be achieved by distillation under high vacuum or by salt formation and recrystallization.
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Analytical Characterization (Predicted)
While experimental spectra for 2-(4-Bromo-2-methoxyphenyl)ethanamine are not widely published, its structure can be confirmed using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine and methoxy substituents), a singlet for the methoxy group protons, and two triplets for the ethylamine side chain protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.[3][4]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Applications in Synthetic and Medicinal Chemistry
The true value of 2-(4-Bromo-2-methoxyphenyl)ethanamine likely lies in its utility as a synthetic intermediate. The primary amine can be further functionalized, and the bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of 2-(4-Bromo-2-methoxyphenyl)ethanamine.
This dual functionality allows for the construction of complex molecular architectures from a single starting material. For instance, the bromine atom can be utilized in a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group, a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals.[5][6] The primary amine can then be acylated or alkylated to introduce further diversity and modulate the pharmacological properties of the final compound.
Comparative Analysis and Potential Biological Significance
To date, there is a lack of published data on the specific biological activities of 2-(4-Bromo-2-methoxyphenyl)ethanamine. However, by examining a structurally similar and well-characterized compound, 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B), we can infer potential areas of pharmacological interest.
2C-B (CAS: 66142-81-2) is a potent psychedelic phenethylamine known to be a partial agonist at serotonin 5-HT₂A and 5-HT₂C receptors. Its effects are attributed to the specific substitution pattern on the phenyl ring.
The key structural difference between the title compound and 2C-B is the absence of the methoxy group at the 5-position. In phenethylamine-based serotonin receptor ligands, the substitution pattern on the aromatic ring is critical for binding affinity and functional activity. The 2- and 5-methoxy groups in 2C-B are thought to mimic the orientation of the indole nitrogen and 5-hydroxy group of serotonin within the receptor binding pocket.
Therefore, it is plausible that 2-(4-Bromo-2-methoxyphenyl)ethanamine may also interact with serotonin receptors, but likely with a different affinity and efficacy profile compared to 2C-B. The absence of the 5-methoxy group would significantly alter its electronic and steric properties, which could lead to reduced potency or a shift in receptor selectivity.
Beyond serotonergic activity, substituted phenethylamines are a common scaffold in a wide range of neurologically active drugs. The potential for this compound to serve as a precursor for novel central nervous system (CNS) agents or other therapeutic molecules makes it a compound of interest for further investigation.
Conclusion
2-(4-Bromo-2-methoxyphenyl)ethanamine is a substituted phenethylamine with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While its own biological profile remains to be elucidated, its structural features allow for diverse chemical modifications, making it a valuable starting point for the development of novel compounds with potential therapeutic applications. The synthetic protocols and comparative analysis presented in this guide provide a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
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Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. Available from: [Link]
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A Facile, Efficient, Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Available from: [Link]
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available from: [Link]
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Sim, J. H., & Kim, J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2154. Available from: [Link]
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PubChem. (n.d.). 2-(4-Bromo-2-methoxy-5-propoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChemLite. (n.d.). (4-bromo-2-methoxyphenyl)acetonitrile (C9H8BrNO). Retrieved from: [Link]
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PubChem. (n.d.). 2-(4-Bromo-2-methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from: [Link]
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